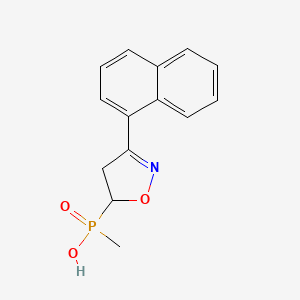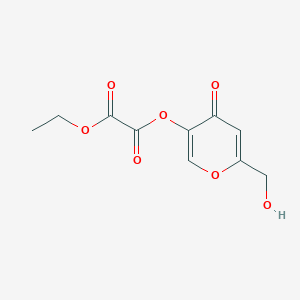
2,4-Bis(methylsulfanyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4-Bis(methylsulfanyl)pentane was first reported in 1941 . It is industrially prepared by the acid-catalyzed condensation of methyl mercaptan with formaldehyde. The reaction can be represented as follows: [ 2 \text{CH}_3\text{SH} + \text{H}_2\text{C}=O \rightarrow \text{CH}_3\text{SCH}_2\text{SCH}_3 + \text{H}_2\text{O} ] This method involves the use of an acid catalyst to facilitate the condensation reaction .
Analyse Chemischer Reaktionen
2,4-Bis(methylsulfanyl)pentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2,4-Bis(methylsulfanyl)pentane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its role as an aromatic component in truffles and its potential effects on human olfaction. In the food industry, synthetic versions of this compound are used as aromatic additives in commercial truffle products, such as truffle oil, truffle butter, truffle salt, and truffle pastes . These products often contain elevated levels of this compound compared to natural truffle products .
Wirkmechanismus
The mechanism of action of 2,4-Bis(methylsulfanyl)pentane involves its interaction with olfactory receptors in the human nose. The strong odor of this compound is due to its ability to bind to specific receptors, triggering a sensory response. The molecular targets and pathways involved in this process are related to the olfactory system, which detects and processes odor molecules .
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(methylsulfanyl)pentane is similar to other organosulfur compounds, such as dimethyl disulfide and dimethyl trisulfide. These compounds share similar structural features and chemical properties, including strong odors and reactivity with oxidizing and reducing agents. this compound is unique in its specific use as an aromatic additive in truffle products and its presence in certain truffle varieties .
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, and the food industry. Its unique properties and strong odor make it an important compound for research and commercial use.
Eigenschaften
CAS-Nummer |
118156-22-2 |
|---|---|
Molekularformel |
C7H16S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2,4-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
OGDPXXJXKGCPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


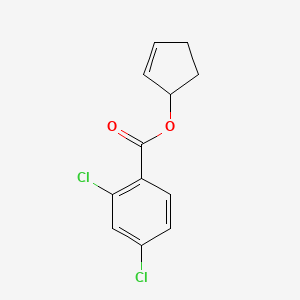
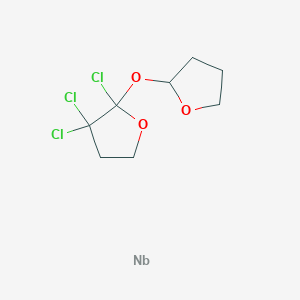
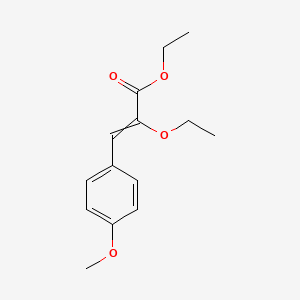

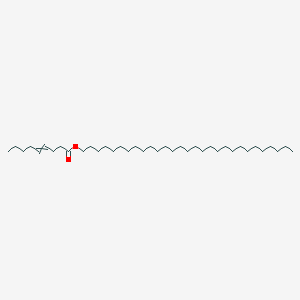
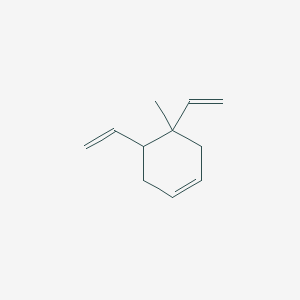
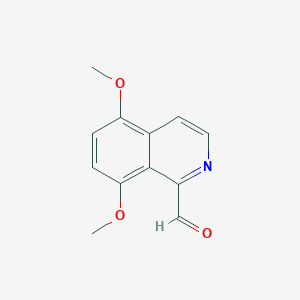
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
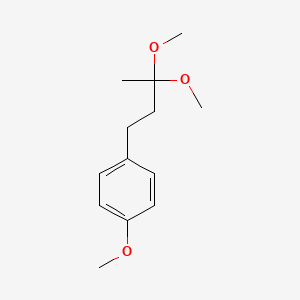


![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
